Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine
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Overview
Description
Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is a compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a valuable target for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a formimidate derivative with hydrazine hydrate in ethanol to form the pyrazolopyrimidine core . Subsequent reactions introduce the benzyl and amine groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 . This inhibition leads to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have been studied for their anticancer properties.
Uniqueness
Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a promising candidate for further development as a therapeutic agent.
Biological Activity
Benzyl-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-amine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and promising biological activities. This article delves into the biological activity of this compound, focusing on its anticancer potential, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C21H21N5
- Molecular Weight: Approximately 343.4 g/mol
- IUPAC Name: this compound
The compound features a bicyclic structure that incorporates both pyrazole and pyrimidine rings, which are known for their biological significance and potential therapeutic applications.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in various cancer cell lines.
Key Findings:
- Cell Lines Tested: MCF-7 (breast cancer), HCT-116 (colon cancer)
- IC50 Values: Demonstrated cytotoxic effects with IC50 values in the nanomolar range against MCF-7 and HCT-116 cells.
The compound's mechanism involves:
- Inhibition of CDK2: This action disrupts normal cell cycle progression, leading to increased apoptosis in cancer cells.
- Binding Interactions: Specific binding to active sites on enzymes involved in cellular signaling pathways enhances its inhibitory effects.
Comparative Analysis with Related Compounds
The following table compares this compound with other pyrazolo[3,4-d]pyrimidine derivatives regarding their biological activity:
Compound Name | Structural Features | Biological Activity | Unique Properties |
---|---|---|---|
This compound | Benzyl substitution | CDK2 inhibition | Enhanced cytotoxicity |
3-Iodo-1H-pyrazolo[3,4-d]pyrimidine | Iodine substitution | Anticancer activity | Enhanced lipophilicity |
1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine | Diamine functionality | CDK2 inhibition | Dual-targeting potential |
4-Amino-3-Iodo-1H-Pyrazolo[3,4-D]Pyrimidine | Amino group addition | Antiviral effects | Increased solubility |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in various experimental setups:
-
In vitro Studies:
- The compound was tested across multiple cancer cell lines using MTT assays to assess cytotoxicity. Results indicated significant growth inhibition correlating with concentration levels.
- Flow cytometry analysis demonstrated that treatment with the compound led to an increase in sub-G1 phase populations, indicating apoptosis in treated cells .
-
Molecular Docking Studies:
- Computational studies have shown that this compound has favorable binding interactions with CDK2, suggesting a strong potential for development as an anticancer therapeutic agent.
Properties
Molecular Formula |
C13H13N5 |
---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5/c1-18-13-11(8-17-18)12(15-9-16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16) |
InChI Key |
IGHOYJOUGQNIAB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2C=N1)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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